2-Butyramido-3-oxopropanoic acid
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Overview
Description
2-Butyramido-3-oxopropanoicacid is an organic compound with significant interest in various scientific fields This compound is characterized by its unique structure, which includes both an amide and a keto group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyramido-3-oxopropanoicacid typically involves the reaction of butyramide with a suitable keto precursor. One common method is the condensation reaction between butyramide and a keto acid under acidic or basic conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 2-Butyramido-3-oxopropanoicacid may involve more efficient catalytic processes. These methods often utilize catalysts to enhance the reaction rate and yield. The use of continuous flow reactors can also improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Butyramido-3-oxopropanoicacid can undergo various chemical reactions, including:
Oxidation: The keto group can be oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted amides or esters.
Scientific Research Applications
2-Butyramido-3-oxopropanoicacid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of fine chemicals and as a building block in polymer synthesis.
Mechanism of Action
The mechanism by which 2-Butyramido-3-oxopropanoicacid exerts its effects involves interactions with various molecular targets. The keto group can participate in hydrogen bonding and other interactions with enzymes and receptors. The amide group can also form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
3-Oxopropanoic acid: Shares the keto group but lacks the amide functionality.
Butyramide: Contains the amide group but lacks the keto functionality.
Acetoacetic acid: Contains both keto and carboxylic acid groups, making it structurally similar but functionally different.
Uniqueness: 2-Butyramido-3-oxopropanoicacid is unique due to the presence of both an amide and a keto group, which allows it to participate in a diverse range of chemical reactions and interactions. This dual functionality makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C7H11NO4 |
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Molecular Weight |
173.17 g/mol |
IUPAC Name |
2-(butanoylamino)-3-oxopropanoic acid |
InChI |
InChI=1S/C7H11NO4/c1-2-3-6(10)8-5(4-9)7(11)12/h4-5H,2-3H2,1H3,(H,8,10)(H,11,12) |
InChI Key |
HMBURRKEGHQCBM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC(C=O)C(=O)O |
Origin of Product |
United States |
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